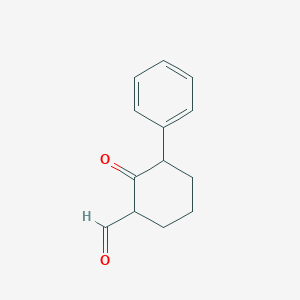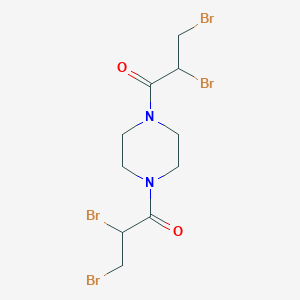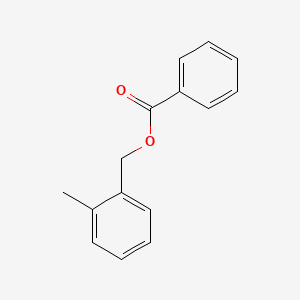
2-Methylbenzyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbenzyl benzoate, also known as benzoic acid, (2-methylphenyl)methyl ester, is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is an ester formed from the reaction of benzoic acid and 2-methylbenzyl alcohol. This compound is used in various applications, including as a fragrance ingredient and in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylbenzyl benzoate can be synthesized through the esterification of benzoic acid with 2-methylbenzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the ester.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of benzoic acid and 2-methylbenzyl alcohol into a reactor, along with the acid catalyst. The reaction mixture is then heated, and the ester product is separated and purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbenzyl benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 2-Methylbenzyl alcohol.
Substitution: Nitro-substituted derivatives of this compound.
Applications De Recherche Scientifique
2-Methylbenzyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Mécanisme D'action
The mechanism of action of 2-methylbenzyl benzoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release benzoic acid and 2-methylbenzyl alcohol, which may exert biological effects. The specific molecular targets and pathways depend on the context of its application, such as its use in biological studies or as a fragrance ingredient .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: An ester of benzoic acid and methanol, used in perfumery and as a solvent.
Ethyl benzoate: An ester of benzoic acid and ethanol, used in flavorings and fragrances.
Propyl benzoate: An ester of benzoic acid and propanol, used in cosmetics and personal care products.
Uniqueness
2-Methylbenzyl benzoate is unique due to the presence of the 2-methyl group on the benzyl moiety, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other benzoate esters and can affect its applications and interactions in various contexts .
Propriétés
Numéro CAS |
38418-11-0 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(2-methylphenyl)methyl benzoate |
InChI |
InChI=1S/C15H14O2/c1-12-7-5-6-10-14(12)11-17-15(16)13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
Clé InChI |
NAIUTWJYNXOVNP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1COC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


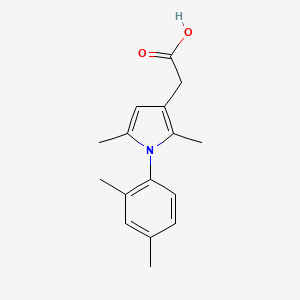
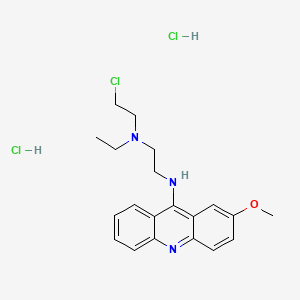
![1-[(Prop-1-en-2-yl)oxy]dodecane](/img/structure/B14658735.png)

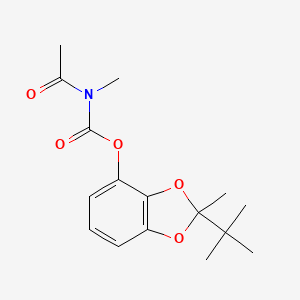

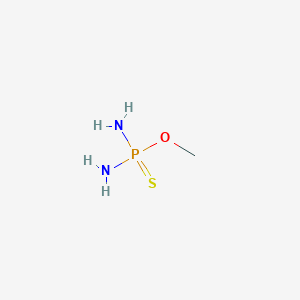
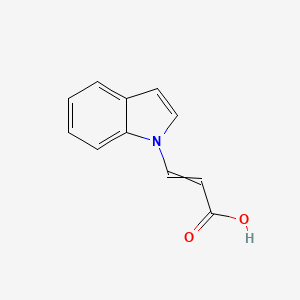
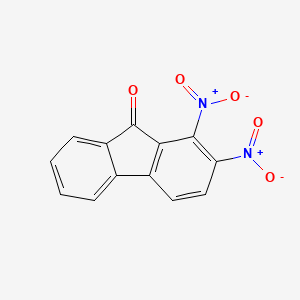
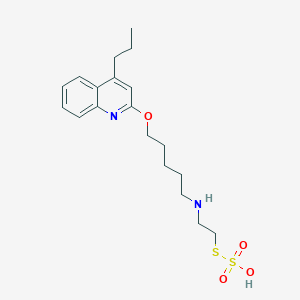
![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
methanone](/img/structure/B14658783.png)
